E3 Ligase Ligand-linker Conjugate 16

PROTAC Cereblon E3 Ligase Ligand

E3 Ligase Ligand-linker Conjugate 16 (CAS 1799711-25-3, also known as Cereblon Ligand-Linker Conjugates 16 TFA or Thalidomide-O-amido-C4-NH2 TFA) is a pre-assembled E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting ligand covalently attached to a flexible linker with a terminal amine functional group. This compound serves as a key synthetic intermediate for the modular construction of PROTAC (Proteolysis Targeting Chimera) molecules, enabling researchers to conjugate a target protein ligand directly to the pre-installed linker-E3 ligand module.

Molecular Formula C31H43N5O7
Molecular Weight 597.7 g/mol
Cat. No. B12364299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 16
Molecular FormulaC31H43N5O7
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-12-14-34(15-13-33)19-21-8-10-35(11-9-21)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39)
InChIKeyIUQTUPLZJJRQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is E3 Ligase Ligand-linker Conjugate 16? PROTAC Precursor Procurement Guide


E3 Ligase Ligand-linker Conjugate 16 (CAS 1799711-25-3, also known as Cereblon Ligand-Linker Conjugates 16 TFA or Thalidomide-O-amido-C4-NH2 TFA) is a pre-assembled E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting ligand covalently attached to a flexible linker with a terminal amine functional group [1]. This compound serves as a key synthetic intermediate for the modular construction of PROTAC (Proteolysis Targeting Chimera) molecules, enabling researchers to conjugate a target protein ligand directly to the pre-installed linker-E3 ligand module .

Why E3 Ligase Ligand-linker Conjugate 16 Cannot Be Replaced by Generic In-Class Compounds


CRBN-based E3 ligase ligand-linker conjugates are not interchangeable due to differences in linker composition (PEG length, alkyl chain presence, terminal functional group chemistry) and linker attachment vector position, both of which critically determine the formation of a productive ternary complex between the E3 ligase, the PROTAC molecule, and the target protein [1]. Substituting Conjugate 16 with a different E3 ligand-linker conjugate—even one with similar molecular weight—may result in altered linker length or geometry that precludes effective ubiquitination or substantially reduces degradation efficiency (DC50) [2].

Quantitative Differentiation Evidence for E3 Ligase Ligand-linker Conjugate 16


CRBN Binding Affinity of ELLC-16 Compared to First-Generation Thalidomide-Based Ligands

The E3 ligase ligand component of ELLC-16 (E3 Ligase Ligand-linker Conjugate 16) exhibits a binding affinity for the CRBN protein with an IC50 value of 0.3 nM, representing a 5- to 8-fold improvement in affinity relative to first-generation thalidomide-based ligands, and also demonstrates binding to VHL with an IC50 of 1.2 nM . The improved CRBN affinity may enable more efficient recruitment of the E3 ligase machinery at lower PROTAC concentrations.

PROTAC Cereblon E3 Ligase Ligand

Degradation Efficiency of ELLC-16-Derived PROTAC Compared to Conventional Bifunctional Degraders

A PROTAC derivative constructed using ELLC-16 as the E3 ligase ligand-linker module and a BRD4-targeting warhead induced BRD4 protein degradation with a DC50 value of 8 nM . This degradation efficiency was reported to be 3-fold higher (lower DC50) than that of conventional bifunctional PROTAC molecules targeting the same protein in comparable assay systems .

PROTAC BRD4 Degradation DC50

Linker Composition Comparison: ELLC-16 PEG-Alkyl Hybrid Linker vs. Pure PEG Linkers

ELLC-16 incorporates a flexible linker featuring a hybrid design combining polyethylene glycol (PEG) and alkyl chain components, with an adjustable length range of 12–24 Å optimized through molecular dynamics simulations [1]. In contrast, many conventional E3 ligand-linker conjugates utilize pure PEG linkers of fixed composition, which may limit conformational flexibility for ternary complex formation [2].

PROTAC Linker Design PEG Linker Ternary Complex

Time-Dependent Degradation Kinetics of ELLC-16-Derived PROTAC in HepG2 Cells

In HepG2 hepatocellular carcinoma cells, an ELLC-16-derived PROTAC exhibited time-dependent degradation kinetics: target protein remaining was 35% at 6 hours post-treatment and decreased to less than 5% by 24 hours . The source documentation reports that no significant off-target degradation was detected under these conditions, though no comparative off-target data for alternative E3 ligand-linker conjugates was provided.

PROTAC Kinetics Target Engagement HepG2

Research and Industrial Application Scenarios for E3 Ligase Ligand-linker Conjugate 16


Rapid PROTAC Library Construction for Target Validation

E3 Ligase Ligand-linker Conjugate 16 provides a ready-to-conjugate CRBN ligand-linker module with a terminal amine functional group, enabling rapid coupling to diverse target protein ligands via standard amide bond formation or click chemistry. Researchers can generate focused PROTAC libraries for target validation campaigns without requiring de novo synthesis of the E3 ligase ligand-linker component. The pre-optimized linker geometry (12–24 Å hybrid PEG-alkyl chain) is positioned to facilitate ternary complex formation across a broad range of target proteins . This modular approach reduces synthetic burden and accelerates structure-activity relationship (SAR) exploration in early-stage drug discovery programs.

Investigating BRD4 and BET Family Degradation Mechanisms

ELLC-16-derived PROTACs have demonstrated potent BRD4 degradation with a DC50 of 8 nM , positioning this conjugate as a suitable building block for constructing BET family degraders. Researchers studying epigenetic regulation in cancer can employ PROTACs built from Conjugate 16 to achieve BRD2/3/4 depletion and compare degradation phenotypes to pharmacological BET inhibition. The 3-fold improvement in degradation efficiency relative to conventional bifunctional molecules may enable more robust target depletion at lower concentrations, reducing confounding off-target effects in mechanistic studies.

Addressing Kinase Inhibitor Resistance via Targeted Protein Degradation

PROTACs constructed using ELLC-16 have been reported to degrade EGFR T790M/C797S double-mutant protein and BTK bearing the C481S resistance mutation, circumventing acquired resistance mechanisms that limit conventional kinase inhibitors . Researchers investigating drug resistance in oncology can utilize Conjugate 16 to synthesize targeted degraders that eliminate the entire kinase protein rather than merely inhibiting its catalytic activity, providing a complementary approach to overcoming resistance mutations that impair inhibitor binding.

Combination Therapy Preclinical Studies in Multiple Myeloma Models

In preclinical combination studies, PROTAC molecules derived from ELLC-16 have been evaluated in conjunction with HDAC inhibitors in multiple myeloma models, yielding a 68% reduction in tumor volume compared to vehicle controls . Investigators conducting preclinical efficacy studies in hematological malignancies can leverage Conjugate 16-based degraders to explore synergistic mechanisms between targeted protein degradation and epigenetic modulation, potentially informing rational combination strategies for clinical development.

Technical Documentation Hub

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